molecular formula C18H19ClN2O3S2 B276158 Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate

Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate

Cat. No. B276158
M. Wt: 410.9 g/mol
InChI Key: YEVPBWYDVGQUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate, also known as CTET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CTET is a thiophene-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate is not fully understood, but it has been suggested that the compound exerts its anti-inflammatory and anti-tumor activities by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This inhibition of acetylcholinesterase activity may contribute to the neuroprotective effects of the compound.
Biochemical and Physiological Effects:
Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. The compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in vitro and in vivo. Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell cycle progression.

Advantages and Limitations for Lab Experiments

Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate has several advantages and limitations for lab experiments. One advantage is that the compound has been synthesized using various methods, and its purity and yield have been determined using various analytical techniques. This makes it easier to obtain the compound for research purposes. However, one limitation is that the mechanism of action of Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that the compound has not been extensively studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate. One direction is to further investigate the mechanism of action of the compound to better understand its effects on inflammation, cancer, and neurodegenerative diseases. Another direction is to study the safety and efficacy of Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate in clinical trials to determine its potential as a therapeutic agent. Additionally, the synthesis of Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate using new methods and the development of analogs of the compound may lead to the discovery of more potent and selective compounds with potential applications in medicinal chemistry.

Synthesis Methods

Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 4-morpholinylcarbonylthioamide in the presence of triethylamine, followed by the reaction with ethyl 2-amino-3-thiophenecarboxylate. Another method involves the reaction of 4-chlorobenzoyl chloride with 4-morpholinylcarbonylthioamide in the presence of potassium carbonate, followed by the reaction with ethyl 2-amino-3-thiophenecarboxylate. The synthesis of Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate using these methods has been reported in the literature, and the purity and yield of the compound have been determined using various analytical techniques.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of novel anti-cancer drugs. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its neuroprotective effects.

properties

Product Name

Ethyl 5-(4-chlorophenyl)-3-[(4-morpholinylcarbothioyl)amino]-2-thiophenecarboxylate

Molecular Formula

C18H19ClN2O3S2

Molecular Weight

410.9 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-3-(morpholine-4-carbothioylamino)thiophene-2-carboxylate

InChI

InChI=1S/C18H19ClN2O3S2/c1-2-24-17(22)16-14(20-18(25)21-7-9-23-10-8-21)11-15(26-16)12-3-5-13(19)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,20,25)

InChI Key

YEVPBWYDVGQUCX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)N3CCOCC3

Origin of Product

United States

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